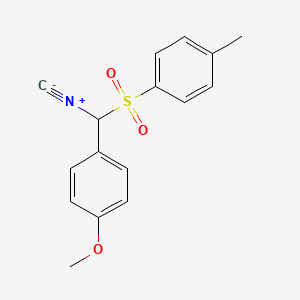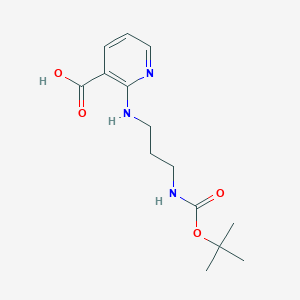![molecular formula C21H17NO B1303691 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile CAS No. 338791-84-7](/img/structure/B1303691.png)
2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile is a complex organic compound that features a phenylacetonitrile moiety with additional phenyl groups and a hydroxy substituent. This structure suggests potential reactivity typical of nitriles and aromatic compounds, and the presence of the hydroxy group could confer additional chemical properties.
Synthesis Analysis
The synthesis of phenylacetonitrile derivatives can be complex, involving multiple steps and various reagents. For instance, the preparation of 4-(methylthio)phenylacetonitrile involves a four-step process starting from p-chlorobenzaldehyde and proceeding through intermediate compounds such as p-methyl mercaptobenzaldehyde and 4-(methylthio)benzyl alcohol before reaching the final nitrile product . Similarly, the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile from vanillin requires multiple steps and the use of KF/Al2O3 as a dehydrant, indicating the importance of optimizing reaction conditions for yield and efficiency . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile.
Molecular Structure Analysis
The molecular structure of phenylacetonitrile derivatives is often confirmed using spectroscopic methods such as IR spectra, 1H NMR, and elemental analysis . These techniques would be essential in characterizing 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile, ensuring the correct structure has been synthesized and identifying the presence of isomers, as seen in the synthesis of 2-methoxyimino-2-[2-(2-methylphenoxymethyl)phenyl]acetonitrile .
Chemical Reactions Analysis
Phenylacetonitrile derivatives can undergo various chemical reactions. For example, solvent-free condensation reactions with aldehydes have been optimized for phenylacetonitrile, leading to products with or without group migration . Additionally, 2-hydroxy-2-methylpropiophenone, a related compound, can undergo multiple arylation reactions in the presence of a palladium catalyst, indicating the potential for complex transformations involving phenylacetonitrile derivatives . These studies suggest that 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile could also participate in similar reactions, potentially leading to a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylacetonitrile derivatives are influenced by their functional groups and molecular structure. For instance, the presence of a hydroxy group can affect the compound's solubility and reactivity . The synthesis of 4-phenyl-3-oxobutanenitrile and its derivatives demonstrates the versatility of nitrile compounds in forming heterocycles, which could be relevant for the reactivity of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile . The purity and yield of these compounds, as well as their physical state, are important parameters that are typically assessed during the synthesis process .
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs) have been extensively studied for their antioxidant properties, which are significant due to the potential for management of oxidative stress-related diseases. The structure-activity relationships (SARs) of HCAs suggest that certain structural features, such as the presence of an ortho-dihydroxy phenyl group (catechol moiety), significantly contribute to their antioxidant activity. This information can be valuable in designing derivatives of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile with enhanced biological activities by incorporating such structural elements (Razzaghi-Asl et al., 2013).
Chemical Synthesis and Biological Activities
Research on chalcones and their derivatives, which share structural similarities with 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile, indicates a broad spectrum of biological activities. The synthesis methods and biological activities of natural chalcones bearing hydroxy groups have been reviewed, suggesting potential research directions in synthesizing and testing derivatives of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile for similar activities (Zhai et al., 2022).
Application in Heterocyclic Compound Synthesis
The molecule 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives have been highlighted for their use as building blocks in the synthesis of a variety of heterocyclic compounds. This underscores the potential of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile as a precursor or intermediate in synthesizing novel heterocyclic structures with diverse biological and chemical properties (Gomaa & Ali, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[4-[hydroxy(phenyl)methyl]phenyl]-2-phenylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c22-15-20(16-7-3-1-4-8-16)17-11-13-19(14-12-17)21(23)18-9-5-2-6-10-18/h1-14,20-21,23H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIWDAPCEDFZST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)C(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377315 |
Source


|
| Record name | 2-{4-[hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile | |
CAS RN |
338791-84-7 |
Source


|
| Record name | 2-{4-[hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)


![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)






![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)
